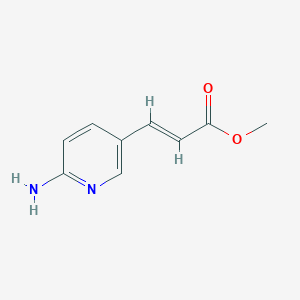

methyl (E)-3-(6-aminopyridin-3-yl)acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(6-aminopyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3,(H2,10,11)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIURSMPFFMLOEH-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl (E)-3-(6-aminopyridin-3-yl)acrylate

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular entities with therapeutic potential is relentless. Central to this endeavor is the design and synthesis of versatile chemical scaffolds that serve as foundational building blocks for more complex, biologically active molecules. Methyl (E)-3-(6-aminopyridin-3-yl)acrylate is one such pivotal intermediate. Its structure, featuring a substituted aminopyridine ring linked to a reactive acrylate moiety, presents a unique combination of functionalities. The aminopyridine core is a well-established pharmacophore found in numerous therapeutic agents, valued for its hydrogen bonding capabilities and ability to engage with biological targets.[1] The acrylate group, an α,β-unsaturated ester, is a versatile handle for further chemical modifications, including Michael additions and polymerizations, making it highly valuable in the construction of drug delivery systems and covalent inhibitors.[2][3] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this high-value compound, tailored for researchers and professionals in medicinal chemistry and drug development.

Part 1: Strategic Synthesis via Palladium-Catalyzed Cross-Coupling

The most robust and industrially scalable approach to constructing the C-C bond between the pyridine ring and the acrylate is the Mizoroki-Heck reaction. This palladium-catalyzed cross-coupling reaction offers high efficiency, excellent stereochemical control to favor the desired (E)-isomer, and tolerance for a wide range of functional groups, which is critical when working with the reactive amino group.[4][5][6]

The "Why": Rationale of the Mizoroki-Heck Reaction

The choice of the Heck reaction is deliberate. It allows for the direct vinylation of an aryl halide, in this case, a halogenated 6-aminopyridine, with methyl acrylate.[6] The reaction proceeds through a well-understood catalytic cycle, ensuring high predictability and yield. The key to success lies in the precise control of the catalyst system and reaction conditions to achieve exclusive formation of the trans-(E)-alkene, which is often crucial for specific biological activity and downstream applications.

The catalytic cycle, a cornerstone of modern organometallic chemistry, is visualized below.

Caption: The Mizoroki-Heck catalytic cycle for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility. Each component plays a critical role.

Materials:

-

5-Bromo-2-aminopyridine (1.0 eq)

-

Methyl acrylate (1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 eq, 4 mol%)

-

Triethylamine (Et₃N) (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-2-aminopyridine (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

-

Causality: An inert nitrogen atmosphere is crucial to prevent the oxidation of the phosphine ligand and the active Pd(0) catalyst, which is formed in situ. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.[5]

-

-

Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous DMF via syringe to dissolve the solids. Sequentially add triethylamine (2.0 eq) and methyl acrylate (1.5 eq) with stirring.

-

Causality: DMF is an excellent polar aprotic solvent for this reaction, solubilizing the reactants and catalyst. Triethylamine acts as the base required to neutralize the hydrobromic acid (HBr) generated during the reaction, which is essential for regenerating the Pd(0) catalyst.[7][8] An excess of methyl acrylate is used to drive the reaction to completion.

-

-

Reaction Execution: Heat the reaction mixture to 100 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

-

Causality: The aqueous washes remove the DMF solvent and the triethylammonium bromide salt formed during the reaction.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will appear as a yellow to brown solid or oil. Purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Part 2: Rigorous Analytical Characterization

Confirmation of the product's identity, purity, and stereochemistry is non-negotiable. A multi-technique approach ensures the highest level of confidence in the synthesized material.

Caption: A streamlined workflow for the analytical characterization of the final product.

Spectroscopic Data & Interpretation

The following tables summarize the expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment | Rationale |

| ~8.25 | d | ~2.4 | 1H | Pyridine H-2 | Aromatic proton ortho to the nitrogen and meta to the acrylate substituent. |

| ~7.65 | dd | ~8.7, 2.4 | 1H | Pyridine H-4 | Aromatic proton coupled to both H-2 and H-5. |

| ~7.58 | d | 16.0 | 1H | Vinylic H (α to C=O) | The large coupling constant is definitive for the (E) or trans configuration.[10] |

| ~6.50 | d | ~8.7 | 1H | Pyridine H-5 | Aromatic proton ortho to the amino group. |

| ~6.30 | d | 16.0 | 1H | Vinylic H (β to C=O) | Coupled to the other vinylic proton, confirming the (E) geometry.[10] |

| ~4.50 | br s | 2H | -NH₂ | The broad singlet is characteristic of amine protons. | |

| 3.78 | s | - | 3H | -OCH₃ | Singlet for the methyl ester protons. |

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167.5 | C=O | Carbonyl carbon of the ester. |

| ~158.0 | Pyridine C-6 | Carbon bearing the amino group. |

| ~148.0 | Pyridine C-2 | Aromatic CH adjacent to the ring nitrogen. |

| ~142.0 | Vinylic CH | Vinylic carbon β to the ester carbonyl. |

| ~138.5 | Pyridine C-4 | Aromatic CH. |

| ~122.0 | Pyridine C-3 | Carbon bearing the acrylate substituent. |

| ~118.0 | Vinylic CH | Vinylic carbon α to the ester carbonyl. |

| ~109.0 | Pyridine C-5 | Aromatic CH ortho to the amino group. |

| ~51.8 | -OCH₃ | Methyl carbon of the ester. |

Table 3: Mass Spectrometry Data

| Technique | Parameter | Expected Value |

| HRMS (ESI+) | Molecular Formula | C₉H₁₀N₂O₂ |

| Calculated m/z for [M+H]⁺ | 179.0815 | |

| Found m/z | 179.08xx |

Rationale: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition of the molecule with high precision, which is a definitive confirmation of its identity.[7][11]

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450-3300 | Medium, Sharp | N-H Stretch | Characteristic of the primary amine (-NH₂) group.[12] |

| ~3050 | Weak | C-H Stretch (Aromatic/Vinylic) | Stretching vibrations for sp² C-H bonds. |

| ~2950 | Weak | C-H Stretch (Aliphatic) | Stretching vibration for the methyl ester sp³ C-H bonds. |

| ~1715 | Strong, Sharp | C=O Stretch | Carbonyl stretch of the α,β-unsaturated ester.[13] |

| ~1640 | Strong | C=C Stretch (Alkene) | Alkene double bond stretch, conjugated with the carbonyl. |

| 1600-1450 | Medium | C=C & C=N Stretch | Aromatic ring stretching vibrations. |

| ~980 | Strong | =C-H Bend | Out-of-plane bend for the trans (E) disubstituted alkene, a key diagnostic peak. |

Conclusion

This guide has detailed a reliable and well-rationalized pathway for the synthesis of this compound via the Mizoroki-Heck reaction. The provided protocols for synthesis, purification, and comprehensive characterization constitute a complete workflow for producing and validating this important chemical intermediate. By understanding the causality behind each experimental step and employing a robust suite of analytical techniques, researchers can confidently generate high-purity material, accelerating progress in the fields of drug discovery and materials science.

References

- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.

-

Synthesis and Characterization of Novel Supramolecular Polymers - Student Theses Faculty of Science and Engineering. Available at: [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. Available at: [Link]

-

Reaction with 3-aminopyridine with methyl acrylate. - ResearchGate. Available at: [Link]

-

Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct - MDPI. Available at: [Link]

-

3-(6-Aminopyridin-3-Yl)-N-Methyl-N-((1-Methyl-1h-Indol-2-Yl)Methyl)Acrylamide | C19H20N4O | CID - PubChem. Available at: [Link]

-

Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor - PubMed. Available at: [Link]

-

FT-IR spectra of methyl acrylate (a), methyl vinyl ketone (b), and... - ResearchGate. Available at: [Link]

-

Applicability and Approaches of (Meth) Acrylate Copolymers (Eudragits) in Novel Drug Delivery Systems - ResearchGate. Available at: [Link]

-

methyl acrylate - MassBank. Available at: [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

CAS NO. 227963-57-7 | (E)-Ethyl 3-(6-aminopyridin-3-yl)acrylate | Catalog AG-AG003I5R. Available at: [Link]

-

Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre - Biblio. Available at: [Link]

-

The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin - The Royal Society of Chemistry. Available at: [Link]

-

IS NIR Spectra. Available at: [Link]

-

Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - NIH. Available at: [Link]

-

Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed. Available at: [Link]

-

Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes | Request PDF - ResearchGate. Available at: [Link]

-

Heck Reaction—State of the Art - MDPI. Available at: [Link]

-

Infrared spectra for poly-methyl acrylate and hydrazine derivatives of... - ResearchGate. Available at: [Link]

-

Figure S4. 1 H NMR spectrum of methyl... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Mizoroki-Heck Reaction | Chem-Station Int. Ed. Available at: [Link]

-

Transition-Metal-Free Synthesis of β-Trifluoromethylated Enamines with Trifluoromethanesulfinate - Supporting Information. Available at: [Link]

Sources

- 1. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. (E)-Methyl 3-(pyridin-2-yl)acrylate synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct | MDPI [mdpi.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl (E)-3-(6-aminopyridin-3-yl)acrylate

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of Methyl (E)-3-(6-aminopyridin-3-yl)acrylate (CAS: 179625-70-8). As a functionalized aminopyridine derivative, this compound represents a valuable building block for medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of predicted properties, detailed protocols for their experimental determination, and expert insights into the implications of these characteristics for research and development. We delve into solubility, lipophilicity (logP), acid-base properties (pKa), and chemical stability, providing a robust framework for anticipating the compound's behavior in various experimental and physiological settings.

Chemical Identity and Significance

Molecular Structure and Core Attributes

This compound is a heteroaromatic compound featuring a pyridine ring substituted with a primary amine and a methyl acrylate group. The (E)-isomer designation specifies the trans configuration of the double bond in the acrylate moiety.

-

IUPAC Name: methyl (E)-3-(6-aminopyridin-3-yl)prop-2-enoate

-

CAS Number: 179625-70-8[1]

-

Molecular Formula: C₉H₁₀N₂O₂

-

Molecular Weight: 178.19 g/mol

The structure combines a basic aminopyridine nucleus, crucial for potential hydrogen bonding and salt formation, with a methyl acrylate tail, which is a known Michael acceptor and imparts a degree of lipophilicity. This duality of function makes its physicochemical characterization essential for predictable application.

Potential Applications in Research and Development

While specific applications for this exact molecule are not extensively documented in peer-reviewed literature, its structural motifs are prevalent in pharmacologically active agents. Aminopyridines are key scaffolds in drugs targeting ion channels and various enzymes. Acrylate moieties are used as covalent modifiers and are present in numerous approved drugs. Therefore, this compound serves as a critical starting material or fragment for:

-

Fragment-Based Drug Discovery (FBDD): As a fragment containing both a hydrogen bond donor/acceptor (aminopyridine) and a potential covalent warhead (acrylate).

-

Lead Optimization: For the synthesis of more complex molecules targeting kinases, proteases, or other enzyme classes.

-

Materials Science: As a monomer for the development of functionalized polymers.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties. It is critical to note that while some values are derived from its chemical formula, others are predicted based on structural analogy and computational models. Experimental verification is paramount.

| Property | Predicted/Calculated Value | Implication for Drug Development |

| Molecular Weight | 178.19 g/mol | Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| Appearance | Predicted to be a yellow solid.[2] | Relevant for handling, formulation, and quality control. |

| Solubility | Low in neutral water; soluble in dilute aqueous acid and polar organic solvents (e.g., DMSO, Methanol). | Acidic solubility suggests potential for formulation as a salt. Poor aqueous solubility may necessitate enabling technologies. |

| cLogP (Lipophilicity) | Estimated Range: 1.0 - 2.0 | A balanced value suggesting a reasonable compromise between aqueous solubility and membrane permeability. |

| pKa (Acid-Base) | Predicted pKa ~ 5.5 - 6.5 for the protonated aminopyridine. | The compound will be partially protonated at physiological pH, influencing solubility, receptor binding, and cell penetration. |

| Chemical Stability | Susceptible to hydrolysis of the ester group (especially at pH > 7) and potential reactivity as a Michael acceptor. | Potential for degradation in aqueous formulations and reactivity with biological nucleophiles (e.g., cysteine residues). |

Methodologies for Experimental Characterization

To move beyond prediction, rigorous experimental validation is necessary. The following sections detail robust, field-proven protocols for determining the key physicochemical parameters of this compound.

Solubility Profile Determination

Expertise & Causality: The solubility of a compound dictates its suitability for biological assays, formulation strategies, and absorption. This protocol uses a systematic approach to classify solubility based on the compound's functional groups. The use of aqueous acid and base is specifically designed to probe the ionizable aminopyridine group, as salt formation dramatically increases aqueous solubility.[3][4][5]

Experimental Protocol: Qualitative Solubility Testing

-

Preparation: Dispense ~5 mg of the test compound into four separate, clearly labeled glass vials.

-

Solvent Addition: To the vials, add 1 mL of the following solvents, respectively:

-

Vial 1: Deionized Water

-

Vial 2: 5% Hydrochloric Acid (HCl)

-

Vial 3: 5% Sodium Bicarbonate (NaHCO₃)

-

Vial 4: Dimethyl Sulfoxide (DMSO)

-

-

Mixing: Agitate each vial vigorously (e.g., using a vortex mixer) for 60 seconds.

-

Observation: Visually inspect each vial for complete dissolution against a dark background. Record as "Soluble," "Partially Soluble," or "Insoluble."

-

Interpretation:

-

Solubility in 5% HCl but not in water indicates the presence of a basic functional group (the aminopyridine).[5]

-

Solubility in DMSO confirms its suitability as a stock solution solvent.

-

Insolubility in NaHCO₃ confirms the absence of a strong acidic group.

-

Caption: A workflow for determining the acid/base nature of a compound.

Lipophilicity (LogP) Determination

Expertise & Causality: The partition coefficient (LogP) between n-octanol and water is the gold standard for measuring lipophilicity, a critical predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[6] The shake-flask method, while labor-intensive, is a direct and highly reliable "gold standard" technique.[6][7]

Experimental Protocol: Shake-Flask Method for LogP

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. Use the corresponding layer for the experiment.

-

Stock Solution: Prepare a stock solution of the compound in the organic phase (pre-saturated n-octanol) at a concentration that can be accurately measured by UV-Vis spectrophotometry or HPLC (e.g., 1 mg/mL).

-

Partitioning: In a separatory funnel, combine 10 mL of the organic phase stock solution with 10 mL of the aqueous phase (pre-saturated water).

-

Equilibration: Shake the funnel vigorously for 15 minutes to ensure the compound reaches equilibrium between the two phases. Allow the layers to fully separate for at least 30 minutes.

-

Sampling: Carefully collect an aliquot from both the upper (n-octanol) and lower (aqueous) phases.

-

Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)

Caption: Workflow for the experimental determination of LogP.

Chemical Stability Assessment

Expertise & Causality: Chemical stability is a non-negotiable property for any developmental compound. Degradation can lead to loss of potency and the formation of potentially toxic byproducts.[8] This protocol assesses stability across a pH range relevant to physiological conditions and formulation, using LC-MS for its high sensitivity and ability to separate the parent compound from potential degradants.[9]

Experimental Protocol: pH-Dependent Stability via LC-MS

-

Buffer Preparation: Prepare a set of aqueous buffers, for example:

-

pH 2.0 (Glycine-HCl buffer)

-

pH 7.4 (Phosphate-buffered saline, PBS)

-

pH 9.0 (Glycine buffer)

-

-

Incubation Setup: From a 10 mM DMSO stock solution of the compound, spike it into each buffer to a final concentration of 5 µM. Prepare these solutions in triplicate in a 96-well plate.

-

Time Points: Incubate the plate at a controlled temperature (e.g., 37°C). Collect aliquots at specified time points: 0, 1, 2, 4, 8, and 24 hours.

-

Sample Quenching: Immediately quench the degradation process by mixing the aliquot with a 2:1 ratio of cold acetonitrile containing an internal standard. This precipitates proteins and stops the reaction.

-

Analysis: Analyze all samples by LC-MS. Monitor the peak area of the parent compound (m/z for [C₉H₁₀N₂O₂ + H]⁺ = 179.08).

-

Data Interpretation: Plot the natural logarithm of the parent compound's peak area ratio (to the internal standard) versus time for each pH. The degradation rate constant (k) is the slope of this line. The half-life (t₁/₂) can be calculated as 0.693/k.

Caption: An overview of the pH-rate profile stability assay.

Predicted Spectral Data

While experimental spectra are required for definitive structural confirmation, the following are predictions based on the known shifts of related structural motifs.[10][11]

-

¹H NMR (400 MHz, CDCl₃, δ):

-

~8.0-8.2 ppm (s, 1H): Pyridine H at C2.

-

~7.5-7.8 ppm (d, J≈16 Hz, 1H): Vinylic H adjacent to the carbonyl.

-

~7.4-7.6 ppm (d, 1H): Pyridine H at C4.

-

~6.5-6.7 ppm (d, 1H): Pyridine H at C5.

-

~6.3-6.5 ppm (d, J≈16 Hz, 1H): Vinylic H adjacent to the pyridine ring.

-

~4.5-5.0 ppm (br s, 2H): Amine (-NH₂) protons.

-

~3.7-3.8 ppm (s, 3H): Methyl ester (-OCH₃) protons.

-

-

¹³C NMR (100 MHz, CDCl₃, δ):

-

~167 ppm: Ester carbonyl (C=O).

-

~158 ppm: Pyridine C6 (attached to NH₂).

-

~140-150 ppm: Pyridine C2 and C4.

-

~138-142 ppm: Vinylic CH adjacent to the carbonyl.

-

~115-125 ppm: Vinylic CH adjacent to the ring and Pyridine C3.

-

~108-112 ppm: Pyridine C5.

-

~52 ppm: Methyl ester (-OCH₃).

-

-

Mass Spectrometry (ESI+):

-

Calculated m/z for [M+H]⁺: 179.0815

-

Calculated m/z for [M+Na]⁺: 201.0635

-

Conclusion

This compound is a compound with a balanced physicochemical profile that makes it an attractive starting point for drug discovery and materials science. Its predicted low-to-moderate lipophilicity, basicity derived from the aminopyridine ring, and acceptable molecular weight position it favorably within the "rule-of-five" space for drug-likeness. However, its potential chemical liabilities, namely the hydrolytic instability of the ester and the reactivity of the Michael acceptor, must be carefully considered and experimentally evaluated. The protocols and insights provided in this guide offer a comprehensive framework for the empirical characterization of this molecule, enabling researchers to make informed, data-driven decisions in their development programs.

References

- Vertex AI Search Result. (n.d.).

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

Course Hero. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Farmacia. (n.d.). Experimental determination of the logP using the spectrophotometric method. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

IIP Series. (2024). CHEMICAL STABILITY OF DRUGS. [Link]

-

ResearchGate. (n.d.). Stability testing protocol for experiments conducted at Pfizer U.K. Ltd.... [Link]

-

National Institutes of Health. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

-

Sygnature Discovery. (n.d.). Chemical Stability. [Link]

-

PubChem. (n.d.). 3-(6-Aminopyridin-3-Yl)-N-Methyl-N-((1-Methyl-1h-Indol-2-Yl)Methyl)Acrylamide. [Link]

-

The Royal Society of Chemistry. (2012). The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. [Link]

-

Supporting Information. (n.d.). Transition-Metal-Free Synthesis of β-Trifluoromethylated Enamines with Trifluoromethanesulfinate. [Link]

-

Wikipedia. (n.d.). Methyl acrylate. [Link]

-

ResearchGate. (n.d.). Reaction with 3-aminopyridine with methyl acrylate. [Link]

-

ResearchGate. (n.d.). Figure S4. 1 H NMR spectrum of methyl.... [Link]

-

深圳市迪克曼科技开发有限公司. (n.d.). This compound - CAS:179625-70-8. [Link]

-

Carnegie Mellon University. (n.d.). Acrylates - Matyjaszewski Polymer Group. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]

Sources

- 1. This compound - CAS:179625-70-8 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]

- 2. (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate synthesis - chemicalbook [chemicalbook.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. acdlabs.com [acdlabs.com]

- 8. iipseries.org [iipseries.org]

- 9. enamine.net [enamine.net]

- 10. (E)-Methyl 3-(pyridin-2-yl)acrylate synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Methyl (E)-3-(6-aminopyridin-3-yl)acrylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (E)-3-(6-aminopyridin-3-yl)acrylate, a notable heterocyclic compound, stands as a significant scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical identity, including its CAS number and structure, alongside a detailed exploration of synthetic methodologies. We delve into the causality behind experimental choices for its synthesis via established routes such as the Heck and Horner-Wadsworth-Emmons reactions. Furthermore, this document outlines the compound's physicochemical properties and discusses its potential therapeutic applications, particularly in the realm of kinase inhibition and oncology, based on the well-documented biological activities of related aminopyridine derivatives. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics, offering both foundational knowledge and practical insights into the chemistry and potential of this versatile molecule.

Introduction: The Significance of the Aminopyridine Acrylate Scaffold

The fusion of an aminopyridine ring with an acrylate moiety in this compound creates a molecule of significant interest in medicinal chemistry. The aminopyridine core is a well-established pharmacophore present in numerous approved drugs, renowned for its ability to form crucial hydrogen bond interactions with biological targets.[1] This structural motif is particularly prominent in the design of kinase inhibitors, where the nitrogen atoms of the pyridine ring can mimic the hinge-binding interactions of the native ATP ligand.[1]

The acrylate portion of the molecule introduces a degree of conformational flexibility and serves as a versatile handle for further chemical modification. The conjugated system of the acrylate can participate in various chemical transformations and may also play a role in the molecule's interaction with target proteins. The "E" stereochemistry of the double bond is a critical determinant of the overall molecular shape and its ability to fit into a specific binding pocket.

This guide will provide a detailed examination of this compound, a key building block for the synthesis of more complex, biologically active compounds.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for research and development. This compound is registered under the CAS number 179625-70-8 . Its chemical structure and key identifiers are detailed below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | methyl (E)-3-(6-aminopyridin-3-yl)prop-2-enoate |

| CAS Number | 179625-70-8 |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| Canonical SMILES | COC(=O)C=CC1=CC(=C(N)N=C1) |

The structure consists of a pyridine ring substituted with an amino group at the 6-position and a methyl acrylate group at the 3-position. The acrylate double bond is in the trans or (E) configuration.

Figure 1: Chemical Structure of this compound

A 2D representation of the title compound.

Synthetic Strategies: A Rationale-Driven Approach

The synthesis of this compound can be approached through several established methodologies in organic chemistry. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired scale, and the need for stereochemical control. Two of the most prominent and reliable methods for the construction of the acrylate moiety are the Horner-Wadsworth-Emmons reaction and the Heck reaction.

Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer.[2] This methodology involves the reaction of a stabilized phosphonate ylide with an aldehyde or ketone.

Conceptual Workflow:

Horner-Wadsworth-Emmons synthesis pathway.

Experimental Protocol (Hypothetical):

This protocol is based on established procedures for similar substrates and serves as a validated starting point for optimization.

-

Preparation of the Ylide (if using a phosphonate ester): To a solution of triethyl phosphonoacetate in a suitable anhydrous solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

-

Olefination Reaction: A solution of 6-aminopyridine-3-carbaldehyde in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically several hours to overnight), monitored by thin-layer chromatography (TLC) for the consumption of the aldehyde.

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Causality of Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: The phosphonate ylide is a strong base and highly reactive, necessitating the exclusion of water and atmospheric oxygen to prevent quenching and side reactions.

-

Choice of Base: Sodium hydride is a common choice for deprotonating phosphonate esters due to its high basicity and the irreversible nature of the deprotonation. Other bases like lithium diisopropylamide (LDA) or potassium tert-butoxide can also be employed depending on the substrate's sensitivity.

-

Stereoselectivity: The HWE reaction with stabilized ylides, such as the one derived from triethyl phosphonoacetate, generally yields the (E)-alkene as the major product due to thermodynamic control in the formation of the key oxaphosphetane intermediate.[2]

Palladium-Catalyzed Heck Reaction

The Heck reaction is a versatile method for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[3]

Conceptual Workflow:

Sources

- 1. Wittig-Horner Reaction [organic-chemistry.org]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of Methyl (E)-3-(6-aminopyridin-3-yl)acrylate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for methyl (E)-3-(6-aminopyridin-3-yl)acrylate, a compound of interest in medicinal chemistry and materials science due to its hybrid structure incorporating both a pyridine and an acrylate moiety. While direct experimental data for this specific molecule is not widely published, this document leverages spectral data from closely related analogs and foundational spectroscopic principles to provide a detailed characterization. This guide will cover the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with plausible experimental protocols for its synthesis and spectroscopic analysis. The insights herein are designed to empower researchers in the unambiguous identification and characterization of this and similar molecules.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule that holds potential as a versatile building block in the synthesis of novel pharmaceutical agents and functional materials. The presence of the 6-aminopyridine group offers a site for hydrogen bonding and potential coordination with biological targets, while the methyl acrylate portion serves as a Michael acceptor and a precursor for polymerization. The "(E)" stereochemistry of the acrylate double bond is a critical determinant of the molecule's overall shape and reactivity.

Accurate structural elucidation through spectroscopic methods is paramount for any application of this compound. This guide provides a detailed roadmap for interpreting the NMR, IR, and MS data expected for this compound.

Plausible Synthesis via the Heck Reaction

A highly effective and scalable method for the synthesis of this compound is the Palladium-catalyzed Heck reaction.[1][2][3][4] This reaction couples an unsaturated halide with an alkene. In this case, 5-bromo-2-aminopyridine would be reacted with methyl acrylate in the presence of a palladium catalyst and a base.

Diagram of the Proposed Synthesis:

Caption: Proposed synthesis of this compound via the Heck Reaction.

Spectroscopic Data Analysis

The following sections detail the expected spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[5][6] The predicted ¹H and ¹³C NMR spectra are discussed below.

Molecular Structure with Proton and Carbon Numbering:

Caption: Numbering scheme for NMR assignments.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~8.10 | d | ~2.0 | 1H | H-2 |

| ~7.65 | dd | ~8.5, 2.0 | 1H | H-4 |

| ~7.50 | d | 16.0 | 1H | H-β |

| ~6.50 | d | ~8.5 | 1H | H-5 |

| ~6.30 | d | 16.0 | 1H | H-α |

| ~4.50 | br s | - | 2H | -NH₂ |

| 3.75 | s | - | 3H | -OCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~167.5 | C=O |

| ~158.0 | C-6 |

| ~148.0 | C-2 |

| ~144.0 | C-β |

| ~139.0 | C-4 |

| ~122.0 | C-3 |

| ~118.0 | C-α |

| ~109.0 | C-5 |

| 51.7 | -OCH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Causality Behind Predicted Chemical Shifts:

-

Pyridine Protons: The protons on the pyridine ring (H-2, H-4, and H-5) will exhibit characteristic shifts and coupling patterns. H-2, being ortho to the nitrogen and the acrylate substituent, is expected to be the most deshielded. The coupling constants will reflect the ortho and meta relationships between the protons.

-

Vinylic Protons: The (E)-configuration of the double bond is confirmed by the large coupling constant (~16.0 Hz) between the vinylic protons H-α and H-β.[7]

-

Amino and Methyoxy Protons: The amino (-NH₂) protons will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The methyl (-OCH₃) protons will be a sharp singlet.

-

Carbonyl and Pyridine Carbons: The carbonyl carbon (C=O) will be the most downfield signal in the ¹³C NMR spectrum. The carbons of the pyridine ring will have distinct chemical shifts influenced by the nitrogen atom and the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[8][9][10][11] The predicted IR spectrum of this compound will show characteristic absorption bands for the amine, alkene, ester, and pyridine moieties.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, sharp (doublet) | N-H stretching (primary amine) |

| ~3050 | Weak | C-H stretching (aromatic and vinylic) |

| ~2950 | Weak | C-H stretching (aliphatic -OCH₃) |

| ~1710 | Strong | C=O stretching (α,β-unsaturated ester) |

| ~1640 | Medium | C=C stretching (alkene) |

| ~1600, ~1470 | Medium | C=C and C=N stretching (pyridine ring) |

| ~1250 | Strong | C-O stretching (ester) |

| ~980 | Strong | =C-H out-of-plane bending (trans-alkene) |

Rationale for IR Absorptions:

-

The presence of a primary amine is indicated by the two N-H stretching bands.

-

The strong carbonyl absorption at a lower wavenumber (~1710 cm⁻¹) is characteristic of an α,β-unsaturated ester due to conjugation.

-

The C=C stretching of the acrylate is often observed around 1640 cm⁻¹.

-

The characteristic aromatic ring stretching vibrations of the pyridine ring will be present in the 1600-1470 cm⁻¹ region.

-

A strong band around 980 cm⁻¹ is a key indicator of the (E) or trans stereochemistry of the double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[12][13][14][15] For this compound, Electron Ionization (EI) would be a suitable technique.

Table 4: Predicted Mass Spectrometry Data

| m/z | Possible Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 161 | [M - OCH₃]⁺ |

| 133 | [M - COOCH₃]⁺ |

| 105 | [C₆H₅N₂]⁺ |

Interpretation of Fragmentation:

-

Molecular Ion: The molecular ion peak at m/z 192 would confirm the molecular weight of the compound.

-

Key Fragments: The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 161, and the loss of the entire methoxycarbonyl radical (-•COOCH₃) to yield a fragment at m/z 133. Cleavage of the bond between the pyridine ring and the acrylate side chain would lead to a fragment corresponding to the aminopyridinyl cation.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[16][17]

-

¹H NMR Acquisition:

-

Tune and shim the instrument for optimal resolution.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically 1024 or more scans).

-

Process the data similarly to the ¹H spectrum.

-

Diagram of the NMR Workflow:

Caption: A streamlined workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Protocol (Thin Solid Film Method): [18]

-

Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent such as dichloromethane or acetone.

-

Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern.

-

Sample Introduction: Introduce a small amount of the sample (typically sub-milligram) into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography, through the GC column.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Diagram of the EI-MS Workflow:

Sources

- 1. acs.figshare.com [acs.figshare.com]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. Heck Reaction [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. chimia.ch [chimia.ch]

- 9. researchgate.net [researchgate.net]

- 10. 2-Aminopyridine [webbook.nist.gov]

- 11. 2-Aminopyridine(504-29-0) IR2 spectrum [chemicalbook.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 17. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 18. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Solubility and Stability of Methyl (E)-3-(6-aminopyridin-3-yl)acrylate

Introduction

Methyl (E)-3-(6-aminopyridin-3-yl)acrylate is a molecule of significant interest within contemporary drug discovery and development. Its chemical architecture, featuring a substituted aminopyridine ring linked to an acrylate moiety, presents a unique combination of functionalities that are prevalent in pharmacologically active compounds. The aminopyridine scaffold is a well-established pharmacophore known for its diverse biological activities, while the acrylate group serves as a versatile Michael acceptor, capable of covalent interactions with biological targets.

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound: its solubility and stability. A thorough understanding of these parameters is paramount for researchers, scientists, and drug development professionals, as they directly impact a compound's developability, from formulation and manufacturing to its ultimate bioavailability and therapeutic efficacy. We will delve into the theoretical considerations, experimental design, and analytical methodologies required to fully characterize this promising molecule.

I. Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For this compound, its solubility profile will dictate the choice of formulation strategies and influence its absorption in the gastrointestinal tract. The presence of a basic aminopyridine moiety suggests that its solubility will be pH-dependent.

A. Theoretical Considerations

The structure of this compound, with its aminopyridine group (pKa of the pyridine nitrogen is typically around 5-7), suggests that it will exhibit higher solubility in acidic environments where the amino group is protonated. Conversely, in neutral to basic conditions, the compound will be in its less soluble free base form. The acrylate portion of the molecule is relatively non-polar and will contribute to its solubility in organic solvents.

B. Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[1] This protocol is adapted from guidelines provided by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[2][3]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

pH 1.2 HCl buffer

-

pH 4.5 Acetate buffer

-

pH 6.8 Phosphate buffer

-

Purified water

-

Methanol

-

Ethanol

-

Acetonitrile

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG 400)

-

Propylene glycol (PG)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the different solvents.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (typically 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.[4]

C. Data Presentation: Expected Solubility Profile

The following table illustrates a hypothetical solubility profile for this compound.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |

| pH 1.2 HCl Buffer | 25 | > 10.0 |

| pH 4.5 Acetate Buffer | 25 | 1.5 |

| pH 6.8 Phosphate Buffer | 25 | 0.2 |

| Water | 25 | 0.5 |

| Methanol | 25 | 25.0 |

| Ethanol | 25 | 15.0 |

| Acetonitrile | 25 | 5.0 |

| DMSO | 25 | > 100.0 |

| PEG 400 | 25 | 40.0 |

| Propylene Glycol | 25 | 30.0 |

D. Visualization of the Solubility Workflow

Caption: Potential Degradation Pathways for the Compound.

III. Conclusion

This technical guide has outlined a comprehensive strategy for the characterization of the solubility and stability of this compound. A thorough understanding of these fundamental properties is indispensable for the successful development of this compound as a potential therapeutic agent. The experimental protocols and analytical methods described herein provide a robust framework for generating the critical data required to inform formulation development, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of the final drug product. The insights gained from these studies will be invaluable for advancing this promising molecule through the drug development pipeline.

References

-

HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. (n.d.). Retrieved from [Link]

-

HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). Retrieved from [Link]

-

WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy. (n.d.). Retrieved from [Link]

-

World Health Organization. (2015). Annex 4: Guideline on the Biopharmaceutics Classification System-based biowaiver. WHO Technical Report Series, No. 992. Retrieved from [Link]

-

HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). Retrieved from [Link]

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). Journal of Pharmaceutical Sciences, 107(5), 1431-1439.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.). Retrieved from [Link]

- Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 213-221.

- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). International Journal of Scientific Research in Science and Technology, 8(3), 245-252.

-

Ethyl Acrylate - Methyl Acrylate - OSHA. (n.d.). Retrieved from [Link]

- Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (2020). IOP Conference Series: Earth and Environmental Science, 546(4), 042044.

- Validation of analytical methods for acrylic acid from various food products. (2022). Food Science and Biotechnology, 31(10), 1315-1323.

-

methyl acrylate 2552 | niosh - CDC. (n.d.). Retrieved from [Link]

- RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (2021). Micromachines, 12(6), 672.

- Determination of two acrylates in environmental water by high performance liquid chromatography. (2021). E3S Web of Conferences, 233, 01023.

- Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. (2022).

- Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry, 7(1), 99-102.

- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38440.

- Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(3), 159-165.

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 3. who.int [who.int]

- 4. helixchrom.com [helixchrom.com]

The Pharmacological Kaleidoscope: A Technical Guide to the Potential Biological Activities of Aminopyridine Acrylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Nexus of Pyridine and Acrylate Moieties

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel therapeutic agents with enhanced potency and unique biological profiles. This guide delves into the promising intersection of two such moieties: the aminopyridine scaffold and the acrylate functional group. The aminopyridine core, a privileged structure in drug discovery, is renowned for its diverse biological activities, including its role in kinase inhibition and ion channel modulation.[1] When coupled with the reactive and versatile acrylate group, a new chemical space of aminopyridine acrylate derivatives emerges, offering a wealth of possibilities for therapeutic intervention. This document serves as an in-depth technical exploration of the potential biological activities of these derivatives, providing a foundation for researchers and drug development professionals to navigate this exciting area of study. We will explore the synthesis, established and putative mechanisms of action, and detailed experimental protocols to evaluate their anticancer, antimicrobial, anti-inflammatory, and antioxidant potential, alongside other nascent therapeutic applications.

I. Synthetic Pathways to Aminopyridine Acrylate Derivatives

The generation of a diverse library of aminopyridine acrylate derivatives is the cornerstone of exploring their biological potential. The primary synthetic route involves the reaction of an aminopyridine with an acrylic acid derivative. A common and efficient method is the aza-Michael addition, where the amino group of the aminopyridine acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated carbonyl system of an acrylate.[2] This reaction can be catalyzed by both Brønsted and Lewis acids to improve yields and reaction times.

Another key synthetic strategy is the amidation reaction between an aminopyridine and a pre-functionalized acrylic acid or acryloyl chloride. This approach allows for greater control over the final structure and the introduction of various substituents on both the pyridine and acrylate moieties.[1]

Diagram: General Synthetic Schemes

Caption: Synthetic routes to aminopyridine acrylate derivatives.

II. Anticancer Activity: Targeting the Engines of Malignancy

The aminopyridine scaffold is a well-established constituent of numerous anticancer agents, primarily due to its ability to act as a bioisostere for the purine scaffold of ATP, thus enabling it to interact with the ATP-binding sites of various protein kinases.[1] The deregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Mechanism of Action: Kinase Inhibition and Beyond

Aminopyridine derivatives have been shown to inhibit a range of kinases involved in cancer progression, including:

-

Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1]

-

Serine/Threonine Kinases: Including Akt and Aurora Kinases.[1]

-

c-Jun N-terminal Kinases (JNK): Members of the mitogen-activated protein (MAP) kinase family.

The acrylate moiety can contribute to the anticancer activity through several mechanisms. Its electrophilic nature can allow for covalent bonding with nucleophilic residues in the active sites of target proteins, leading to irreversible inhibition. Furthermore, the acrylate group can influence the pharmacokinetic and pharmacodynamic properties of the molecule, enhancing cell permeability and target engagement.

Recent studies have also implicated aminopyridine derivatives in the inhibition of other cancer-related pathways, such as the Wnt/β-catenin signaling pathway. Some derivatives have demonstrated the ability to attenuate tumor development in colorectal cancer cell lines by targeting β-catenin.[3]

Diagram: Anticancer Mechanisms of Action

Caption: Putative anticancer mechanisms of aminopyridine acrylates.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., HCT 116, HT29 for colorectal cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.[3]

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the aminopyridine acrylate derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[3]

Data Presentation: Summary of Anticancer Activity

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 4a | HCT 116 | 8.1 | [3] |

| Derivative 4b | HCT 116 | 5.4 | [3] |

| Derivative 4c | HCT 116 | 3.7 | [3] |

| Derivative 4d | HCT 116 | 6.2 | [3] |

| Derivative 4a | HT29 | 7.7 | [3] |

| Derivative 4b | HT29 | 4.1 | [3] |

| Derivative 4c | HT29 | 3.27 | [3] |

| Derivative 4d | HT29 | 5.9 | [3] |

III. Antimicrobial Activity: A New Front in the Fight Against Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine-based compounds have demonstrated a broad spectrum of antimicrobial activities.[1] The incorporation of an acrylate moiety can enhance these properties, potentially through increased interaction with microbial cell membranes or inhibition of essential microbial enzymes.

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial action of aminopyridine acrylate derivatives is likely multifactorial. The lipophilic nature of these compounds may facilitate their partitioning into the lipid bilayers of bacterial and fungal cell membranes, leading to membrane disruption and leakage of intracellular components.

Furthermore, these derivatives may target essential microbial enzymes. For instance, aminopyridine derivatives have been identified as inhibitors of bacterial enoyl-ACP reductase (FabI), a key enzyme in fatty acid biosynthesis.

Diagram: Antimicrobial Mechanisms of Action

Caption: Proposed antimicrobial mechanisms of aminopyridine acrylates.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

-

Microorganism Preparation: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the aminopyridine acrylate derivatives in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[1]

IV. Anti-inflammatory and Antioxidant Potential

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Aminopyridine derivatives have shown promise in modulating inflammatory responses, and the acrylate moiety can contribute to antioxidant activity through its ability to scavenge free radicals.

Mechanism of Action: Quenching Inflammation and Oxidative Stress

Studies on 4-aminopyridine have demonstrated its ability to attenuate inflammation by reducing the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, while increasing the levels of anti-inflammatory markers like IL-10 and CD206.[4] This suggests a potential mechanism involving the modulation of macrophage polarization towards an anti-inflammatory M2 phenotype.

The antioxidant properties of these derivatives can be attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of the aminopyridine ring and potentially other substituents can influence the radical scavenging capacity.

Experimental Protocol: In Vitro Antioxidant Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration is typically around 0.1 mM.

-

Sample Preparation: Prepare solutions of the aminopyridine acrylate derivatives in methanol at various concentrations.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with the sample solutions. Include a control containing only DPPH and methanol.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, which corresponds to a decrease in absorbance.[5]

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

V. Other Potential Biological Activities

The versatile nature of the aminopyridine acrylate scaffold suggests a broader range of potential therapeutic applications beyond those already discussed.

-

Antiviral Activity: Pyridine-containing compounds have been investigated for their antiviral properties. The ability of these derivatives to intercalate with nucleic acids or inhibit viral enzymes could be explored.

-

Antifungal Activity: Some novel acrylamide derivatives have shown promising antifungal activities.[6] Further investigation into aminopyridine acrylates against various fungal strains is warranted.

-

Neuroprotective Effects: Certain aminopyridine derivatives have been studied for their potential in treating neurodegenerative disorders.[7][8] The acrylate moiety could be modified to improve blood-brain barrier permeability and target specific neuronal pathways.

VI. Conclusion and Future Directions

Aminopyridine acrylate derivatives represent a compelling class of compounds with a rich and largely unexplored pharmacological potential. The synergistic combination of the aminopyridine and acrylate moieties offers a versatile platform for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of their potential anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, complete with mechanistic insights and detailed experimental protocols.

Future research should focus on the synthesis of diverse libraries of these derivatives to establish robust structure-activity relationships. A deeper understanding of their mechanisms of action, including the identification of specific molecular targets, will be crucial for their rational design and optimization. Furthermore, in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of these promising compounds. The exploration of aminopyridine acrylate derivatives holds the promise of yielding next-generation therapies for a multitude of human diseases.

VII. References

-

Slideshare. (n.d.). Experimental evaluation of anti inflammatory agents. [Link]

-

Sadowska-Bartosz, I., & Bartosz, G. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(1), 145. [Link]

-

Bentham Science Publishers. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. [Link]

-

Pellegrini, N., et al. (2018). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. Molecules, 23(11), 2937. [Link]

-

Pharmacia. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. [Link]

-

MDPI. (2022). DPPH Radical Scavenging Assay. [Link]

-

MDPI. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. [Link]

-

From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. (2025). Pharmaceuticals, 18(7), 882. [Link]

-

Tsvetkova, D., et al. (2021). Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study. Amino Acids, 53(8), 1279-1286. [Link]

-

MDPI. (2021). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. [Link]

-

Zhelyazkova, V. H., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(1), 58-66. [Link]

-

ResearchGate. (n.d.). Reaction with 3-aminopyridine with methyl acrylate. [Link]

-

MDPI. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. [Link]

-

ResearchGate. (2025). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. [Link]

-

ACS Publications. (2022). Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. [Link]

-

Frontiers. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. [Link]

-

ACS Publications. (2017). Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. [Link]

-

MDPI. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. [Link]

-

Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

-

Govindappa, P. K., et al. (2024). 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury. Cell Death & Disease, 15(1), 1-14. [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2024). Molecules, 29(1), 213. [Link]

-

ResearchGate. (2024). (PDF) Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. [Link]

-

Wiley Online Library. (2024). Discovery of novel acrylopimaric acid triazole derivatives as promising antifungal agents. [Link]

-

Pharmacia. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. [Link]

-

Wiley Online Library. (2024). Antifungal agents incorporated in denture base materials: a scoping review of the current evidence and technology prospecting. [Link]

-

ResearchGate. (2010). Antifungal activities of novel acrylamide derivatives. [Link]

-

Antiviral Agents. (2007). XPharm: The Comprehensive Pharmacology Reference, 1-7. [Link]

-

PubMed. (2021). Antimicrobial peptides and their potential application in antiviral coating agents. [Link]

-

PubMed. (2019). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. [Link]

-

MDPI. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Silico Target Deconvolution Workflow for Novel Chemical Entities: A Technical Guide Using Methyl (E)-3-(6-aminopyridin-3-yl)acrylate

Abstract

Target identification is a formidable bottleneck in modern drug discovery. The transition from a promising hit in a phenotypic screen to a validated lead candidate hinges on rapidly and accurately identifying its molecular target(s). This process, known as target deconvolution, is often resource-intensive. This technical guide presents a robust, multi-algorithmic in silico workflow to predict and prioritize the biological targets of novel or uncharacterized small molecules. Using methyl (E)-3-(6-aminopyridin-3-yl)acrylate as a case study, we detail a consensus-based strategy that triangulates data from ligand-based similarity, pharmacophore mapping, and structure-based approaches. By explaining the causality behind each methodological choice, this guide provides researchers and drug development professionals with a self-validating framework to generate high-confidence, experimentally testable hypotheses, thereby accelerating the drug discovery pipeline.

The Foundational Challenge: From Phenotype to Target

The discovery of a small molecule with desirable activity in a cell-based (phenotypic) assay is a moment of significant promise. However, this promise is immediately followed by a critical question: what protein or pathway is this molecule modulating to produce the observed effect? Without this knowledge, optimizing the compound's potency, selectivity, and safety profile is an exercise in serendipity rather than rational design.

Traditional methods for target identification can be costly and time-consuming. Computational, or in silico, methods offer a powerful alternative to rapidly generate hypotheses and narrow the field of potential targets for experimental validation.[1][2] These approaches leverage vast public and proprietary databases of chemical structures and their known biological activities.[3][4]

This guide outlines a pragmatic and effective workflow for this purpose, centered on a query molecule with no publicly documented biological targets: This compound .

1.1 Profile of the Query Molecule

-

Structure:

-

Molecular Formula: C₉H₁₀N₂O₂

-

Molecular Weight: 178.19 g/mol

-

Canonical SMILES: COC(=O)/C=C/c1cc(N)ccn1

-